REACTION_CXSMILES
|
CON(C)[C:4](=[O:9])[CH2:5][CH2:6][CH2:7][CH3:8].[CH2:11]([Mg]Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>C1COCC1>[C:12]1([CH2:11][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CON(C(CCCC)=O)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was reacted for 20 hours in a nitrogen atmosphere at room temperature
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
This crude product was further purified
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.38 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |